molecular formula C10H19N3O B10969183 N-cyclopropyl-2-(4-methylpiperazin-1-yl)acetamide

N-cyclopropyl-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B10969183
M. Wt: 197.28 g/mol
InChI Key: QEWLONVLDHNSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-(4-methylpiperazin-1-yl)acetamide is a chemical compound with the molecular formula C10H19N3O and a molecular weight of 197.28 g/mol . This compound features a cyclopropyl group attached to an acetamide moiety, which is further connected to a 4-methylpiperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-methylpiperazin-1-yl)acetamide typically involves the reaction of cyclopropylamine with 2-(4-methylpiperazin-1-yl)acetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-2-(4-methylpiperazin-1-yl)acetamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

N-cyclopropyl-2-(4-methylpiperazin-1-yl)acetamide

InChI

InChI=1S/C10H19N3O/c1-12-4-6-13(7-5-12)8-10(14)11-9-2-3-9/h9H,2-8H2,1H3,(H,11,14)

InChI Key

QEWLONVLDHNSMO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.